molecular formula C21H20FN3O4 B2978800 3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034348-24-6

3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2978800
CAS RN: 2034348-24-6
M. Wt: 397.406
InChI Key: WTOBRDBBNFAYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as FMPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPQ is a quinazoline derivative that exhibits a unique structure and has shown promising results in scientific research.

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives exhibit significant antimicrobial properties. For instance, certain 8-methoxy-quinazoline-2,4-diones show activity against quinolone-resistant mutants of Escherichia coli, suggesting their potential in developing new antimicrobial agents that can overcome existing drug resistance mechanisms (Oppegard et al., 2010). These findings underscore the role of quinazoline derivatives in guiding early-stage antimicrobial selection, potentially leading to more effective treatments against both wild-type and mutant bacterial strains.

Synthetic Methodologies

Research into quinazoline derivatives includes developing novel synthetic methods for these compounds, given their importance in pharmaceuticals. For example, a facile synthesis approach for substituted 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid, highlights the ongoing efforts to streamline the production of these compounds for further research and development (Tran et al., 2005). This advancement in synthetic chemistry enables the exploration of quinazoline derivatives' therapeutic potential with improved efficiency and scalability.

Drug Discovery and Development

Quinazoline derivatives are also pivotal in drug discovery, particularly for their antitumor and antibacterial activities. Studies on quinazoline-2,4-diones, such as the exploration of their activities against wild-type and gyrase mutant strains of Mycobacterium smegmatis, reveal the compounds' potential as fluoroquinolone-like inhibitors with unique mechanisms of action (Malik et al., 2011). These findings contribute to the search for new therapeutic agents capable of targeting resistant bacterial strains, underscoring the significant implications of quinazoline derivatives in addressing global health challenges.

properties

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-29-18-7-6-13(12-16(18)22)19(26)24-10-8-14(9-11-24)25-20(27)15-4-2-3-5-17(15)23-21(25)28/h2-7,12,14H,8-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOBRDBBNFAYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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